2-(But-2-enamido)benzoic acid
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Overview
Description
2-(But-2-enamido)benzoic acid is an organic compound belonging to the class of acylaminobenzoic acids It is characterized by the presence of a benzoic acid moiety substituted with a but-2-enamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-2-enamido)benzoic acid typically involves the reaction of benzoic acid derivatives with but-2-enamide. One common method is the acylation of benzoic acid with but-2-enamide under acidic or basic conditions. The reaction can be catalyzed by various agents such as sulfuric acid or sodium hydroxide. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the final compound.
Chemical Reactions Analysis
Types of Reactions
2-(But-2-enamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enamido group to an amine.
Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Nitrobenzoic acids or sulfonated benzoic acids.
Scientific Research Applications
2-(But-2-enamido)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(But-2-enamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2-(But-2-enamido)benzoic acid can be compared with other similar compounds, such as:
2-(3-(Naphthalen-2-yl)but-2-enamido)benzoic acid: This compound has a naphthalene ring instead of a simple but-2-enamido group, which may confer different chemical and biological properties.
2-(4-Aminophenyl)benzoic acid:
Properties
Molecular Formula |
C11H11NO3 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-[[(E)-but-2-enoyl]amino]benzoic acid |
InChI |
InChI=1S/C11H11NO3/c1-2-5-10(13)12-9-7-4-3-6-8(9)11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b5-2+ |
InChI Key |
JJMMKVGGZNGHER-GORDUTHDSA-N |
Isomeric SMILES |
C/C=C/C(=O)NC1=CC=CC=C1C(=O)O |
Canonical SMILES |
CC=CC(=O)NC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
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